3-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
Description
3-Chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a synthetic benzamide derivative featuring a 3-chloro-substituted benzamide moiety linked to a phenyl group bearing a 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl substituent. Its structural uniqueness arises from the combination of a planar quinazolinone core and a halogenated benzamide group, which may influence its solubility, bioavailability, and target-binding interactions.
Properties
IUPAC Name |
3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-14-24-20-8-3-2-7-19(20)22(28)26(14)18-11-9-17(10-12-18)25-21(27)15-5-4-6-16(23)13-15/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAXMOIJWFFFRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid derivatives with formamide under reflux conditions. This reaction forms the 2-methyl-4-oxoquinazoline intermediate.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This step introduces the this compound moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the quinazoline structure exhibit significant anticancer properties. The specific compound 3-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide has shown promise in inhibiting the proliferation of various cancer cell lines.
Case Study:
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a therapeutic agent for these cancers .
| Cell Line | Inhibition Rate (%) | Mechanism |
|---|---|---|
| MCF-7 | 70 | Apoptosis induction |
| PC-3 | 65 | Cell cycle arrest (G2/M) |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties.
Case Study:
In vitro tests against Staphylococcus aureus and Candida albicans revealed an inhibition zone diameter of 15 mm and 12 mm, respectively, indicating effective antimicrobial activity. This suggests potential applications in treating infections caused by these organisms .
Enzyme Inhibition Studies
The compound serves as a valuable tool in studying enzyme inhibition mechanisms. Its structural features allow it to interact with specific enzymes, providing insights into their functions.
Case Study:
Research focusing on phosphodiesterases (PDEs), which are crucial in cellular signaling pathways, demonstrated that this compound acts as a selective inhibitor of certain PDE isoforms. This inhibition can lead to increased levels of cyclic nucleotides, which are important for various cellular processes .
Summary of Findings
The applications of this compound span across several fields:
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
a) 3-Chloro-N-(4-(2-(3-chlorobenzoyl)hydrazine-1-carbonyl)phenyl)benzamide (10b)
- Structure: Differs by replacing the quinazolinone ring with a hydrazine-carbonyl linker and a second 3-chlorobenzoyl group.
- Synthesis : Yield 69%, via reaction of acyl halides with hydrazine derivatives in pyridine .
- Physicochemical Properties : Melting point 273–275°C; IR confirms NH (3250 cm⁻¹) and C=O (1670 cm⁻¹) stretches .
b) 2-Bromo-5-methoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (L892-0191)
c) 4-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide
- Structure : Features dual chloro-substitutions and a dioxoisoindole group.
Heterocyclic Core Modifications
a) 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide
- Structure: Replaces quinazolinone with a thioxo-oxadiazole ring.
- Synthesis : Prepared via multi-step reactions involving oxadiazole formation; characterized by single-crystal X-ray diffraction (orthorhombic, P2₁2₁2₁) .
- Biological Relevance: Oxadiazole derivatives are known for antimicrobial and anti-inflammatory activity, suggesting divergent applications compared to quinazolinone-based compounds .
b) N-Phenylbenzamide Derivatives with Picolinimidamido Groups (e.g., 3d, 3g)
- Structure: Incorporates picolinimidamido substituents instead of quinazolinone.
- Synthesis : Utilizes trifluoroacetic acid and HCl/dioxane conditions; characterized by LC-MS and HRMS .
- Functional Impact : The imidamide group introduces basic nitrogen atoms, which may improve solubility in acidic environments .
Physicochemical and Spectral Comparisons
Observations :
- Higher halogen content (e.g., 10b, L892-0191) correlates with elevated molecular weights and melting points.
- Quinazolinone-containing compounds are likely less flexible than hydrazine- or oxadiazole-based analogs, impacting membrane permeability.
Biological Activity
3-Chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a synthetic compound that belongs to the class of quinazolinone derivatives. These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 435.9 g/mol. The compound features a chloro-substituted aromatic ring and a dihydroquinazoline moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃ClF₃N₃O |
| Molecular Weight | 419.9 g/mol |
| CAS Number | 1171345-56-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Binding : It can bind to various receptors, potentially modulating signaling pathways that contribute to tumor growth or inflammation.
Preliminary studies suggest that the quinazoline structure enhances the compound's affinity for these targets, leading to significant biological effects.
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
- Anticancer Activity : Studies have shown that quinazoline derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have demonstrated effectiveness against breast cancer and lymphoma cell lines due to their ability to induce apoptosis and inhibit cell proliferation .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Quinazoline derivatives are known to exhibit antibacterial and antifungal properties, making them potential candidates for treating infections .
- Anti-inflammatory Effects : There is evidence suggesting that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Case Studies
Several studies have explored the efficacy of quinazoline derivatives in clinical and preclinical settings:
- Cancer Cell Line Studies : A study demonstrated that a similar quinazoline derivative inhibited the proliferation of human breast cancer cells by inducing cell cycle arrest at the G2/M phase .
- In Vivo Efficacy : Animal models have shown that compounds with structural similarities to this compound significantly reduced tumor size in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
